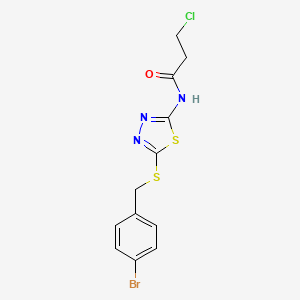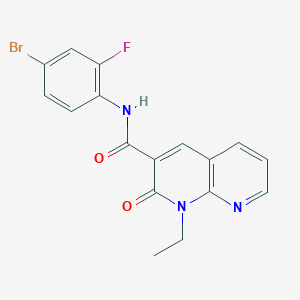
N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine ring, which is a type of nitrogen-containing heterocycle, attached to a carboxamide group and a bromo-fluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthyridine ring, the bromo-fluorophenyl group, and the carboxamide group. The presence of the bromine and fluorine atoms would likely make the molecule quite polar, and the nitrogen atoms in the naphthyridine ring and the carboxamide group could potentially act as hydrogen bond acceptors .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar bromo-fluorophenyl group and the polar carboxamide group .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The research on related compounds, such as 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, demonstrates the methodological advancements in synthesizing naphthyridine derivatives with potential antimicrobial activity. These compounds were evaluated against Escherichia coli and showed efficacy in protecting animals against gram-negative bacterial pathogenic infections, suggesting a pro-drug mechanism might be in operation (Santilli, Scotese, & Yurchenco, 1975).
Antibacterial Evaluation
Further studies have focused on the synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. These compounds have shown promising antibacterial properties, making them worthy of further biological study to explore their therapeutic potential (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).
Cytotoxic Activity in Cancer Research
The development of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their testing for cytotoxic activity against murine leukemia and lung carcinoma has extended the research applications of naphthyridine derivatives into the field of cancer. Some derivatives have shown potent cytotoxicity, with IC50 values lower than 10 nM, indicating their potential as cancer therapeutics (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Novel Syntheses and Characterizations
Innovative synthetic pathways have led to the creation of novel naphthyridine derivatives with various pharmacological potentials. For example, the synthesis of chiral linear carboxamides incorporating peptide linkages and their subsequent antimicrobial testing showcases the versatility of naphthyridine compounds in drug development (Khalifa, Amr, Al-Omar, & Nossier, 2016).
Anti-inflammatory and Anticancer Potential
A particular study highlighted the anti-inflammatory activity of a naphthyridine derivative that also possesses in vitro anticancer potential. This dual-function compound inhibited the secretion of pro-inflammatory cytokines and demonstrated cytotoxicity against cancer cell lines, suggesting its applicability in both anti-inflammatory and cancer therapy (Madaan, Kumar, Verma, Singh, Jain, & Jaggi, 2013).
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, its efficacy and safety in preclinical and clinical trials, and potential methods for its synthesis on a larger scale .
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFN3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-6-5-11(18)9-13(14)19/h3-9H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNDPEFIVNWZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-{[(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2794431.png)
![methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate](/img/structure/B2794433.png)
![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794434.png)
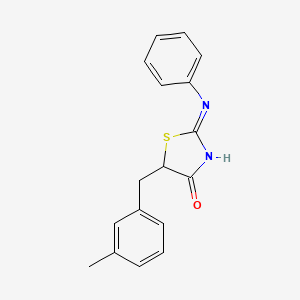
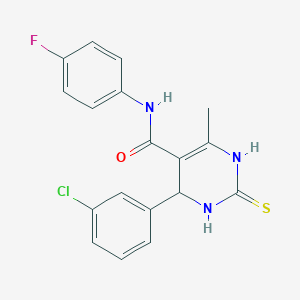
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2794437.png)
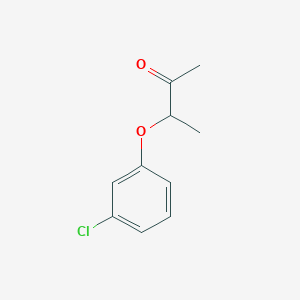
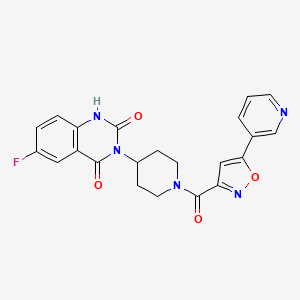
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2794441.png)
![Ethyl 5-[({[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2794445.png)
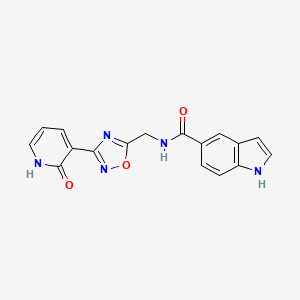

![N-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2794452.png)
